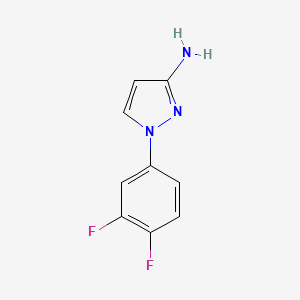![molecular formula C11H11NO3S B8485799 1-[(4-Methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B8485799.png)
1-[(4-Methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione
Overview
Description
1-[(4-Methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is an organic compound that belongs to the class of succinimides It is characterized by the presence of a succinimide ring substituted with a p-methoxyphenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(4-Methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione can be synthesized through the thiocyanatothiolation of alkynes and alkenes using ammonium thiocyanate and N-thiosuccinimides as reagents. This method is metal-free and offers good chemical yields for a wide range of substrates under mild conditions . The reaction typically involves the use of dichloromethane (DCM) as a solvent and is carried out at 60°C under air .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: The p-methoxyphenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione involves its ability to undergo various chemical transformations, which allows it to interact with different molecular targets. The compound can form covalent bonds with proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the chemical reactions it undergoes and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[(4-Methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione include other succinimide derivatives such as:
- N-Phenylthio Succinimide
- N-Methylthio Succinimide
- N-Chlorosuccinimide
- N-Bromosuccinimide
Uniqueness
This compound is unique due to the presence of the p-methoxyphenylthio group, which imparts distinct chemical properties and reactivity compared to other succinimide derivatives. This makes it particularly useful in specific synthetic applications and research studies.
Properties
Molecular Formula |
C11H11NO3S |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)sulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO3S/c1-15-8-2-4-9(5-3-8)16-12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3 |
InChI Key |
WPJSKLDXYNBSIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SN2C(=O)CCC2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
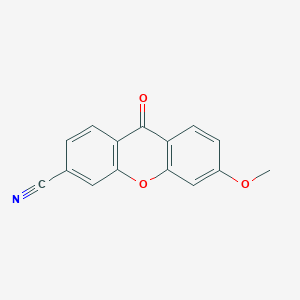
![(3R)-4-(2-chloro-6-[(methylsulfinyl)methyl]-4-pyrimidinyl)-3-methylmorpholine](/img/structure/B8485725.png)
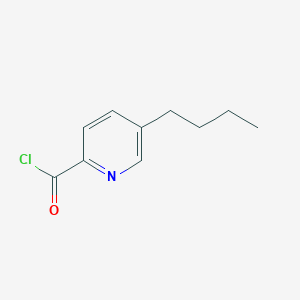

![N-{4-[(Pyridin-3-yl)oxy]phenyl}-1H-benzimidazole-2-carboxamide](/img/structure/B8485755.png)
![2-(Prop-2-en-1-yl)-1,2,3,4-tetrahydrobenzo[g]isoquinolin-5-amine](/img/structure/B8485762.png)
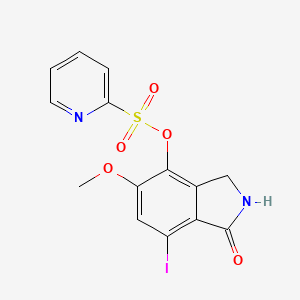
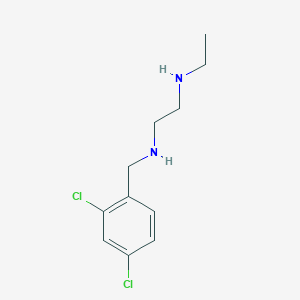
![3-[(4-Methoxyphenyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B8485785.png)
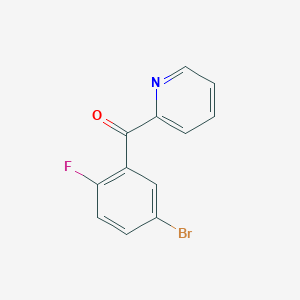
![Ethyl 6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate](/img/structure/B8485798.png)
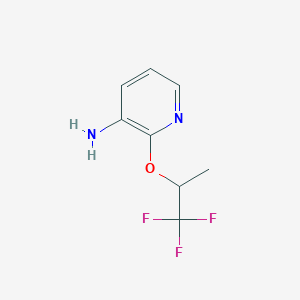
![9-Phenyl-3-[5-[6-(9-phenylcarbazol-3-yl)pyridin-3-yl]pyridin-2-yl]carbazole](/img/structure/B8485823.png)
